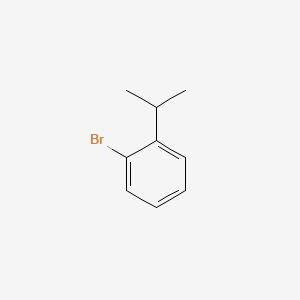

1-Bromo-2-isopropylbenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.46e-05 m. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECYCYNAEJDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220986 | |

| Record name | o-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-94-1 | |

| Record name | 1-Bromo-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3W8ZB4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (CAS: 7073-94-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2-isopropylbenzene, also known as 2-Bromocumene, a versatile chemical intermediate. With its unique structural features, this compound serves as a valuable building block in a multitude of synthetic applications, ranging from the construction of complex aromatic systems to the introduction of specific functionalities in novel drug candidates.

Core Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the ortho position.[1] This substitution pattern imparts specific steric and electronic properties that are crucial for its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7073-94-1 | [2][3][4] |

| Molecular Formula | C₉H₁₁Br | [2][5][6] |

| Molecular Weight | 199.09 g/mol | [2][6] |

| Appearance | Colorless to orange-yellow transparent liquid | [2] |

| Boiling Point | ~90 °C at 15 mmHg | |

| Melting Point | ~-59 °C | [7][8] |

| Density | ~1.300 g/mL | [7] |

| Refractive Index | ~1.541 | [7] |

| Solubility | Insoluble in water | [2] |

| SMILES | CC(C)c1ccccc1Br | [9] |

| InChI Key | LECYCYNAEJDSIL-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the electrophilic bromination of isopropylbenzene (cumene). The isopropyl group is an ortho-, para-directing activator; therefore, the reaction of cumene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), yields a mixture of ortho and para isomers.[10][11]

Due to steric hindrance from the bulky isopropyl group, the para isomer is typically the major product.[10] Consequently, the synthesis of the ortho isomer, this compound, requires careful optimization of reaction conditions and subsequent purification to separate it from the para-bromoisopropylbenzene. A less common synthesis method involves the reduction of 1-bromo-2-isopropenylbenzene.[2]

Diagram 1: Synthesis of this compound via Electrophilic Aromatic Substitution

Caption: Electrophilic bromination of cumene yields a mixture of ortho and para isomers.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the aryl bromide and the isopropyl group. The carbon-bromine bond is a key functional handle for a variety of cross-coupling reactions and the formation of organometallic reagents.

Grignard Reagent Formation

One of the most fundamental transformations of this compound is its reaction with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-isopropylphenyl)magnesium bromide.[12] This organometallic species is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[12][13]

Experimental Protocol: Synthesis of (2-isopropylphenyl)magnesium bromide

-

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

-

Procedure:

-

All glassware must be rigorously dried to exclude moisture.[13]

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[12]

-

Prepare a solution of this compound in the anhydrous ether in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[14]

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[15]

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately in subsequent reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[16][17] this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene structures, which are prevalent in many pharmaceutical compounds.[17][18][19]

Diagram 2: Generalized Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to synthesize N-aryl amines, which are important pharmacophores.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules.[1]

-

Pharmaceutical Intermediates: It serves as a precursor for introducing the 2-isopropylphenyl moiety into drug candidates, which can influence the compound's steric and electronic properties, potentially affecting its binding affinity and pharmacokinetic profile.[20]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.[21]

-

Functional Materials: It is a building block in the synthesis of novel polymers and organic materials with specific electronic or physical properties.

-

Method Development: Due to its well-understood reactivity, it is often used as a model substrate for developing and optimizing new synthetic methodologies.

Spectroscopic Characterization

Authenticating the identity and purity of this compound is crucial for its successful application in synthesis. Standard analytical techniques are employed for its characterization.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic protons. | [22] |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine) and the isopropyl carbons. | [23] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. The base peak is often due to the loss of the isopropyl group. | [24][25] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. | [23][26] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation.[3] It is also a combustible liquid.[27]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][28]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][28]

-

-

Storage: Store in a cool, well-ventilated place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3]

Conclusion

This compound (CAS: 7073-94-1) is a strategically important chemical intermediate with broad applications in organic synthesis. Its dual functionality, arising from the reactive aryl bromide and the sterically influential isopropyl group, provides chemists with a powerful tool for constructing complex molecular frameworks. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research, drug development, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 7073-94-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. Synthonix, Inc > 7073-94-1 | this compound [synthonix.com]

- 10. quora.com [quora.com]

- 11. What is the major product when isopropyl benzene react with Br2 and Fe Br.. [askfilo.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Yoneda Labs [yonedalabs.com]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

- 22. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE(21524-34-5) 1H NMR [m.chemicalbook.com]

- 23. rsc.org [rsc.org]

- 24. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 26. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 1-Bromo-2-propylbenzene | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene: Properties, Synthesis, and Applications

Introduction

1-Bromo-2-isopropylbenzene, also known as 2-bromocumene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br. This organobromine compound serves as a pivotal intermediate in a multitude of organic syntheses, finding significant application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the presence of two key functional moieties: a reactive aryl bromide and a sterically influential isopropyl group positioned ortho to the bromine atom. This specific substitution pattern is critical for directing subsequent chemical transformations and for imparting unique electronic and steric properties to the target molecules.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis for its characterization, validated synthesis protocols, and an exploration of its reactivity with a focus on its application in Grignard and Suzuki coupling reactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the field of organic synthesis.

Physicochemical Properties

This compound is a colorless to light orange-yellow, clear liquid at room temperature.[2][3] It is characterized by its stability under normal storage conditions, typically sealed in a dry environment at room temperature.[3] The compound is insoluble in water but soluble in common organic solvents.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7073-94-1 | [4][5] |

| Molecular Formula | C₉H₁₁Br | [4][5] |

| Molecular Weight | 199.09 g/mol | [4] |

| Appearance | Colorless to light orange-yellow clear liquid | [2][3] |

| Density | 1.30 g/mL | [2] |

| Boiling Point | 90 °C at 15 mmHg | [3] |

| Melting Point | -58.8 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5410 | [3] |

| Flash Point | 90-92 °C/15mm | [3] |

| Solubility | Insoluble in water | [2] |

| InChI Key | LECYCYNAEJDSIL-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)C1=CC=CC=C1Br |

Spectroscopic Analysis

Accurate characterization of this compound is crucial for its effective use in synthesis. The following section details its expected spectroscopic signatures. While publicly available spectra are limited, the data presented is based on typical values for similar structures and information from spectral databases.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 199.09 g/mol . The mass spectrum available from the NIST WebBook shows the molecular ion peaks. A primary fragmentation pathway involves the loss of the isopropyl group, leading to a prominent peak. Further fragmentation of the aromatic ring is also observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and isopropyl protons. The isopropyl group will present as a doublet for the six methyl protons and a septet for the single methine proton. The aromatic region will display a complex multiplet pattern due to the ortho-disubstitution.

¹³C NMR: The carbon NMR spectrum will exhibit unique signals for each of the nine carbon atoms in the molecule, reflecting their different chemical environments. The carbon atom attached to the bromine will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the isopropyl group, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Synthesis of this compound

A common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of cumene (isopropylbenzene). The isopropyl group is an ortho-, para-directing activator, and while the para-isomer is typically the major product due to less steric hindrance, the ortho-isomer is also formed.

Experimental Protocol: Bromination of Cumene

This protocol describes a general procedure for the bromination of an activated aromatic ring, adapted for the synthesis of this compound.

Materials:

-

Cumene (isopropylbenzene)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve cumene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color has dissipated.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation or column chromatography to isolate this compound.

Caption: Synthesis of this compound via bromination of cumene.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide, which readily participates in a variety of cross-coupling and organometallic reactions.

Grignard Reagent Formation and Reactions

This compound can be converted into its corresponding Grignard reagent, (2-isopropylphenyl)magnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Benzaldehyde

-

Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Gently warm the flask to sublime the iodine, which helps to activate the magnesium surface. Allow the flask to cool. Add anhydrous ether or THF to cover the magnesium. Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of benzaldehyde in anhydrous ether or THF from the dropping funnel.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield (2-isopropylphenyl)(phenyl)methanol.

Caption: Grignard reaction workflow using this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] this compound is an excellent substrate for these reactions, enabling the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.[4][5]

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-4'-methoxybiphenyl.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined physical properties and predictable reactivity, particularly in Grignard and Suzuki coupling reactions, make it an important intermediate for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 1-Bromo-2-isopropylbenzene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-bromo-2-isopropylbenzene (also known as 2-bromocumene), a key aromatic building block for chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic properties to explore the causality behind its synthetic utility, offering field-proven insights into its application in constructing complex molecular architectures.

Core Molecular Profile

This compound is a halogenated aromatic hydrocarbon whose synthetic value is largely defined by the ortho relationship between the bromine atom and the sterically demanding isopropyl group. This specific arrangement dictates its reactivity and makes it a valuable precursor for targeted molecular design.

Key Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | [1][2] |

| CAS Number | 7073-94-1 | |

| Appearance | Colorless to light orange/yellow liquid | [3] |

| Density | ~1.30 g/mL | [1] |

| Boiling Point | ~210 °C @ 760 mmHg; 90-92 °C @ 15 mmHg | [1][3] |

| Melting Point | -58.8 °C | [1] |

| Solubility | Insoluble in water | [1][3] |

| Refractive Index | ~1.541 | [1] |

| Synonyms | 2-Bromocumene, o-Bromocumene, 1-Bromo-2-(1-methylethyl)benzene | [4] |

Synthesis and Purification: A Practical Approach

The most common laboratory-scale synthesis of this compound is the direct electrophilic aromatic substitution (EAS) of cumene (isopropylbenzene). The isopropyl group is an activating, ortho, para-director.[5][6] This directive effect is rooted in the ability of the alkyl group to stabilize the positively charged carbocation intermediate (the arenium ion) through hyperconjugation, particularly when the electrophile adds to the ortho or para positions.

However, this directive property presents the primary challenge in synthesis: the co-formation of the isomeric 1-bromo-4-isopropylbenzene. The steric hindrance from the bulky isopropyl group slightly disfavors substitution at the ortho position, often making the para isomer the major product. Therefore, an effective purification step is critical to isolate the desired ortho isomer.

Representative Synthesis & Purification Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Electrophilic Bromination of Cumene

This protocol is a representative methodology. Yields and isomer ratios may vary based on specific reaction conditions.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Charging: In the flask, place cumene (1.0 eq) and a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Bromine Addition: Dissolve bromine (Br₂, 1.0 eq) in a portion of the anhydrous solvent and place it in the addition funnel. Add the bromine solution dropwise to the stirred cumene solution at room temperature. The reaction is exothermic; cooling with an ice bath may be necessary to maintain a controlled temperature. The disappearance of the red-brown bromine color indicates its consumption.

-

Reaction Completion & Quench: After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases. Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine, followed by water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M NaOH solution, and brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The critical step is the separation of the ortho and para isomers. Due to their different boiling points, fractional vacuum distillation is the most effective method. The ortho isomer (this compound) typically has a lower boiling point than the para isomer. Collect the fractions and analyze them by GC-MS or NMR to confirm purity.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized material. While experimental spectra for this compound are not widely available in public databases, a predicted analysis based on established principles is provided below.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-7.6 ppm. The proton ortho to the bromine (C6-H) will be the most deshielded. Isopropyl CH (1H): A septet (or multiplet) around δ 3.2-3.5 ppm, deshielded by the aromatic ring. Isopropyl CH₃ (6H): A doublet around δ 1.2-1.3 ppm, coupled to the isopropyl CH proton. |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals. The carbon bearing the bromine (C1) will be downfield but shielded relative to the other substituted carbon (C2). The carbon attached to the isopropyl group (C2) will be significantly downfield. Isopropyl Carbons (2C): Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) carbons. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 198 and 200 with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Major Fragment: A peak at m/z 183/185, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a common fragmentation pattern for isopropyl-substituted aromatics. |

Core Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of the C-Br bond, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The adjacent isopropyl group exerts a significant steric and electronic influence on these transformations.

A. Grignard Reagent Formation

Treatment with magnesium metal in an anhydrous ether (like THF or diethyl ether) converts the aryl bromide into the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. This reagent is a potent nucleophile and a strong base.

Causality: The reaction proceeds via an electron transfer from the magnesium metal surface to the aryl bromide. Anhydrous conditions are absolutely critical, as any protic solvent (e.g., water, alcohols) will protonate and destroy the highly basic Grignard reagent.[7]

Application: This reagent can be used to form C-C bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide (to form carboxylic acids).

B. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Expertise & Causality: The choice of ligand (L) for the palladium catalyst is crucial. The bulky isopropyl group on the substrate can sterically hinder the coupling reaction. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product. The base activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[9]

This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by palladium.[10][11] It is a premier method for synthesizing aryl amines, which are prevalent scaffolds in pharmaceuticals. For example, this reaction can be used to synthesize 2-isopropylaniline derivatives.[8]

Trustworthiness & Self-Validation: A successful Buchwald-Hartwig amination protocol must carefully control the base, solvent, and ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The reaction is highly sensitive to oxygen, and rigorous exclusion of air is necessary to prevent catalyst deactivation. The progress can be reliably monitored by LC-MS or GC-MS to ensure full conversion of the starting aryl bromide.

Representative Cross-Coupling Conditions

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Temp. | Application |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | Synthesis of biaryl compounds (e.g., 2-isopropylbiphenyl) |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | Synthesis of N-aryl amines (e.g., N-phenyl-2-isopropylaniline) |

Conclusion: A Versatile and Strategic Building Block

This compound is more than a simple halogenated aromatic. Its specific substitution pattern provides a strategic entry point for the synthesis of sterically hindered and electronically tuned molecules. A thorough understanding of its synthesis, purification, and reactivity in key transformations like Grignard formation and palladium-catalyzed cross-coupling is essential for its effective use. For drug development professionals, this compound enables access to novel chemical space around the 2-isopropylphenyl scaffold, making it a valuable tool in the design and synthesis of next-generation therapeutics and advanced materials.

References

- 1. 7073-94-1 | this compound - Moldb [moldb.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]

- 4. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved ⟶Br2,FeBr3 Bromination of benzene and other aromatic | Chegg.com [chegg.com]

- 6. proprep.com [proprep.com]

- 7. 2-Bromo-4-isopropylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 11. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

1-Bromo-2-isopropylbenzene boiling point and density

An In-Depth Technical Guide to 1-Bromo-2-isopropylbenzene (2-Bromocumene) for Advanced Synthesis Applications

Introduction

This compound, also known by its common synonym 2-Bromocumene, is a halogenated aromatic compound with the CAS Number 7073-94-1.[1][2][3][4] It serves as a pivotal intermediate in the field of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science.[5][6] The molecule's structure, featuring a bromine atom and an isopropyl group in an ortho-substitution pattern on a benzene ring, provides a unique combination of steric and electronic properties. This specific regiochemistry is critical for directing subsequent chemical transformations, making it a valuable building block for constructing complex molecular frameworks.[5] Its utility spans from the synthesis of novel pharmaceuticals and agrochemicals to the development of advanced functional materials.[5][6][7] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core applications, and safe handling protocols.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction planning, and purification. The compound is a liquid at room temperature, insoluble in water, and possesses a density greater than water.[8][9] Its boiling point is commonly reported at reduced pressure, which is typical for purification via vacuum distillation to prevent decomposition at higher temperatures.

| Property | Value | Source(s) |

| CAS Number | 7073-94-1 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1][3] |

| Molecular Weight | 199.09 g/mol | [10][11] |

| Appearance | Colorless oil to orange-yellow transparent liquid | [10] |

| Boiling Point | 90 °C @ 15 mmHg | [5][8][12] |

| 210 °C @ 760 mmHg | [11] | |

| Density | ~1.30 g/mL | [5][8][13] |

| Melting Point | -59 °C to -58.8 °C | [13] |

| Refractive Index (n²⁰/D) | 1.5410 | [8][13] |

| Solubility | Insoluble in water | [8][9] |

| Synonyms | 2-Bromocumene, o-Bromocumene, 2-Isopropylbromobenzene | [1][3][5][14] |

Synthesis, Purification, and Quality Control

The reliable synthesis and rigorous purification of this compound are paramount for its successful application in subsequent reactions, where impurities could lead to unwanted side products or catalyst deactivation.

Synthetic Pathway

A documented laboratory-scale synthesis involves the reduction of 1-bromo-2-isopropenylbenzene.[10] This precursor can be subjected to a reaction with tosylhydrazide and sodium acetate trihydrate in a suitable solvent like tetrahydrofuran (THF). The choice of tosylhydrazide as a reducing agent in this context is a variant of the Wolff-Kishner reduction, suitable for substrates that might be sensitive to strongly basic conditions. The reaction proceeds by heating the mixture at reflux to drive the reaction to completion.[10]

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-isopropenylbenzene (1 equivalent), tosylhydrazide (5 equivalents), and sodium acetate trihydrate (5 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M with respect to the starting material.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc) three times.

-

Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

Experimental Protocol: Purification

The crude product obtained from the synthesis is typically purified to remove unreacted starting materials and byproducts. Column chromatography is the method of choice for achieving high purity.[10]

-

Column Preparation: Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (petroleum ether) and load it onto the top of the silica column.

-

Elution: Elute the column with petroleum ether, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil.[10]

Quality Control and Verification

For researchers, ensuring the purity and identity of the starting material is a non-negotiable step. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically ≥97%) as determined by techniques like Gas Chromatography (GC).[1][5][7] Structural confirmation is achieved through spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Core Reactivity and Applications in Drug Development

The synthetic value of this compound stems from the reactivity of the aryl bromide functional group, which makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

The compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. This transformation converts the electrophilic aryl bromide into a potent nucleophile, which can be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular structures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a cornerstone substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, a critical transformation for synthesizing many pharmaceutical compounds.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.

These reactions allow for the modular and predictable assembly of complex organic molecules, where the this compound moiety serves as a key structural unit.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]

| Hazard Identification | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2] |

Precautionary Measures and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

First Aid (Skin Contact): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

-

First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable reactivity in powerful cross-coupling reactions make it an indispensable intermediate. For researchers in drug development and materials science, a thorough understanding of this compound's characteristics and applications provides a strategic advantage in the design and execution of complex multi-step syntheses, paving the way for the discovery of novel and impactful molecules.

References

- 1. scbt.com [scbt.com]

- 2. chemos.de [chemos.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 7073-94-1|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 7073-94-1 | 1-Bromo-2-isopropyl benzene - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. parchem.com [parchem.com]

- 9. chembk.com [chembk.com]

- 10. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]

- 11. 7073-94-1 | this compound - Moldb [moldb.com]

- 12. parchem.com [parchem.com]

- 13. This compound [stenutz.eu]

- 14. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

mass spectrometry of 1-Bromo-2-isopropylbenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-isopropylbenzene

Introduction

This compound (also known as o-bromocumene) is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br.[1][2] As a substituted benzene derivative, its structural elucidation is critical in various fields, including organic synthesis, environmental analysis, and pharmaceutical development, where it may serve as an intermediate or appear as an impurity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for its identification and characterization. This is due to its ability to provide both the molecular weight and a unique fragmentation "fingerprint" of the molecule.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the mass spectrometric behavior of this compound under Electron Ionization (EI). We will delve into the fundamental principles governing its ionization and fragmentation, present a detailed experimental protocol for its analysis, and interpret its characteristic mass spectrum. The insights provided are grounded in established chemical principles and authoritative spectral data, designed to empower scientists in their analytical endeavors.

Part 1: Fundamental Principles of Ionization and Fragmentation

The mass spectrum of an organic compound is a map of the mass-to-charge ratios (m/z) of ions produced from the parent molecule. For this compound, two core chemical features dictate its fragmentation pattern: the presence of a bromine atom and the alkylbenzene structure.

The Isotopic Signature of Bromine

A definitive feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4][5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units. This doublet is referred to as the M and M+2 peaks for the molecular ion, and it provides an unmistakable indicator for the presence of bromine in the molecule or fragment.[4][6]

Fragmentation of Alkyl-Substituted Benzenes

Under the high-energy conditions of Electron Ionization (typically 70 eV), alkyl-substituted benzenes undergo characteristic fragmentation.[7][8] The most prominent fragmentation pathway is cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage.[9] This occurs because the resulting benzylic carbocation is significantly stabilized by resonance with the aromatic ring. For alkylbenzenes with side chains of three or more carbons, a McLafferty rearrangement is also possible.[9][10] The stable aromatic ring itself requires significant energy to fragment.[9][11]

Part 2: The Fragmentation Pathway of this compound

By combining the principles of bromine's isotopic signature and alkylbenzene fragmentation, we can predict the behavior of this compound upon electron ionization. The molecular weight of the compound is 199.088 g/mol .[1][2]

-

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular radical cation, [C₉H₁₁Br]⁺•. Due to the two bromine isotopes, this will be observed as a doublet at m/z 198 (containing ⁷⁹Br) and m/z 200 (containing ⁸¹Br) with a roughly 1:1 intensity ratio.

-

Primary Fragmentation - Benzylic Cleavage : The most favored fragmentation is the cleavage of the benzylic C-C bond, resulting in the loss of a methyl radical (•CH₃) from the isopropyl group. This is an alpha-cleavage relative to the benzene ring. The loss of a 15 Da methyl group leads to the formation of a stable secondary benzylic carbocation. This fragment is the base peak in the spectrum and will appear as a characteristic 1:1 doublet at m/z 183 and m/z 185 .

-

Secondary Fragmentation - Loss of Bromine : The molecular ion can also lose a bromine radical (•Br). This results in a C₉H₁₁⁺ fragment at m/z 119 . This cleavage is less favorable than the loss of a methyl group, resulting in a lower intensity peak.

-

Other Fragments : Further fragmentation can occur. For instance, the loss of the entire isopropyl group (•C₃H₇) from the molecular ion would yield a bromobenzene cation at m/z 155/157.

The diagram below illustrates the primary fragmentation pathways.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating, step-by-step protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Step 1: Sample Preparation

-

Solvent Selection : Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Hexane, or Ethyl Acetate). Ensure the solvent does not co-elute with the analyte.

-

Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL.

-

Working Solution : Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis. This concentration is typically sufficient to produce a strong signal without saturating the detector.

Step 2: Instrumental Setup & Parameters

The following parameters are a robust starting point for a standard capillary GC-MS system.

| Parameter | Setting | Rationale (Expertise & Experience) |

| GC System | ||

| Injection Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis to maximize analyte transfer to the column. A split injection prevents peak broadening and column overload for more concentrated samples. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for typical 0.25 mm ID columns, balancing resolution and analysis time. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar stationary phase is ideal for separating aromatic compounds based on boiling point and provides excellent inertness and low bleed. |

| Oven Program | Initial: 50 °C, hold 2 min | Allows for solvent focusing at the head of the column. |

| Ramp: 10 °C/min to 280 °C | A controlled ramp ensures good separation of the analyte from any impurities. | |

| Final Hold: 280 °C for 5 min | Ensures that all heavier components are eluted from the column before the next run. | |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable and characteristic fragmentation patterns, ideal for library matching.[7] |

| Ionization Energy | 70 eV | The industry standard energy that provides sufficient fragmentation for structural elucidation and allows for comparison with established spectral libraries like NIST.[12] |

| Source Temp. | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains ion path cleanliness and ensures consistent mass filtering. |

| Scan Range | 40 - 300 m/z | Covers the expected molecular ion and all significant fragments of the analyte. |

| Solvent Delay | 3 - 4 min | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |

Step 3: Data Acquisition and Analysis

-

Injection : Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquisition : Start the data acquisition using the parameters defined above.

-

Analysis :

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the spectrum for the key features: the molecular ion doublet (m/z 198/200) and the base peak doublet (m/z 183/185).

-

Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[13]

-

The workflow for this analysis is visualized below.

Part 4: Interpreting the Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key ions. The data compiled from the NIST Chemistry WebBook and the fragmentation principles discussed above are summarized in the table below.[1][13]

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Origin (Neutral Loss) | Significance |

| 198 / 200 | Molecular Ion | [C₉H₁₁Br]⁺• | - | Confirms molecular weight and presence of one bromine atom. |

| 183 / 185 | [M - CH₃]⁺ | [C₈H₈Br]⁺ | Loss of a methyl radical (•CH₃) | Base Peak . Indicates the stability of the resulting secondary benzylic cation. |

| 155 / 157 | [M - C₃H₇]⁺ | [C₆H₄Br]⁺ | Loss of an isopropyl radical (•C₃H₇) | Indicates cleavage of the entire alkyl side chain. |

| 119 | [M - Br]⁺ | [C₉H₁₁]⁺ | Loss of a bromine radical (•Br) | Confirms the presence of the C₉H₁₁ alkylbenzene structure. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of the aromatic ring | A common, though less intense, fragment in the spectra of benzene derivatives. |

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental chemical principles can be applied to elucidate a molecule's structure. The spectrum is definitively characterized by two features: the 1:1 isotopic doublet for all bromine-containing fragments and a dominant base peak at m/z 183/185 resulting from a stable benzylic cation formed by the loss of a methyl group. By employing the standardized GC-MS protocol outlined in this guide, researchers and drug development professionals can reliably identify and characterize this compound with high confidence. This methodical approach, combining predictive theory with robust experimental practice, is the cornerstone of modern analytical chemistry.

References

- 1. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared Spectrum Analysis of 1-Bromo-2-isopropylbenzene

This compound (CAS No: 7073-94-1), also known as 2-bromocumene, is an organobromine compound featuring an ortho-substituted aromatic ring.[1][2][3] Its utility in organic synthesis and as a precursor in drug development necessitates stringent structural verification and quality control. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the confirmation of functional groups and substitution patterns.

This guide provides a comprehensive analysis of the IR spectrum of this compound. As a senior application scientist, the objective is not merely to present data but to explain the causal relationships between molecular structure and spectral features. We will delve into the theoretical underpinnings, present a robust experimental protocol, and conduct a detailed deconvolution of the spectrum, grounding each assertion in authoritative principles of vibrational spectroscopy.

Guiding Principles: From Molecular Vibration to Spectral Signature

An IR spectrum is generated when a molecule absorbs infrared radiation, causing specific bonds to transition to a higher vibrational energy state.[5] The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the masses of the bonded atoms and the stiffness of the bond. For a complex molecule like this compound, the resulting spectrum is a composite of various vibrational modes, including stretching (changes in bond length) and bending (changes in bond angle).[6]

The analysis of its spectrum can be logically segmented by considering the distinct structural components: the isopropyl group, the aromatic ring, and the carbon-bromine bond.

-

Alkyl C-H Vibrations : The isopropyl group's saturated sp³ hybridized C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers.[7]

-

Aromatic C-H and C=C Vibrations : The sp² hybridized C-H bonds of the benzene ring produce stretching peaks just above 3000 cm⁻¹.[5][8] The conjugated pi-system of the ring gives rise to distinctive C=C stretching bands in the 1600-1450 cm⁻¹ region.[9]

-

Substitution Pattern Fingerprints : The relative positions of the substituents on the benzene ring create highly diagnostic absorption patterns. For ortho-disubstitution, the C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are particularly informative.[9][10] Additionally, a series of weak overtone and combination bands between 2000-1650 cm⁻¹ provides a secondary confirmation of the substitution pattern.[11][12]

-

Carbon-Halogen Vibrations : The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.[13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its simplicity, speed, and minimal sample volume requirement.[14] The following protocol ensures a reproducible, high-quality spectrum.

Instrumentation & Safety

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

-

ATR Accessory : A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for its chemical robustness.[15]

-

Safety : this compound is classified as a skin and eye irritant.[16] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

Step-by-Step Data Acquisition

-

Instrument Preparation : Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning : Meticulously clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., with isopropanol) and allow it to dry completely. This step is critical to prevent sample cross-contamination.[17]

-

Background Spectrum Acquisition : With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument's optical components. It will be computationally subtracted from the sample spectrum to provide a clean baseline. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application : Place a single drop (1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[14][15]

-

Sample Spectrum Acquisition : Using the same parameters as the background scan, acquire the sample spectrum.

-

Post-Measurement Cleaning : After the measurement is complete, thoroughly clean the sample from the ATR crystal surface using a suitable solvent and soft wipe.

Experimental Workflow Diagram

Caption: ATR-FTIR workflow for liquid sample analysis.

Detailed Spectral Deconvolution

The following analysis dissects the key regions of the IR spectrum for this compound, assigning characteristic bands to their corresponding molecular vibrations.

I. C-H Stretching Region (3200-2800 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹) : Weak to medium intensity bands are expected just above 3000 cm⁻¹. These absorptions are due to the stretching vibrations of the C-H bonds on the benzene ring, where the carbons are sp² hybridized.[7][8] Their position at a higher frequency than alkane C-H stretches is a reliable indicator of aromaticity.[5]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹) : Stronger, sharp absorptions appear just below 3000 cm⁻¹. These are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds within the isopropyl group, where the carbons are sp³ hybridized.[6][7]

II. Overtone & Combination Band Region (2000-1650 cm⁻¹)

This region contains a pattern of weak "benzene fingers" which are highly characteristic of the ring's substitution pattern.[12] For an ortho-disubstituted benzene, a specific pattern of bands is expected, which can be used to distinguish it from its meta and para isomers.[18] While weak, these bands are diagnostically valuable because few other functional groups absorb in this region.[11][18]

III. Double Bond & Bending Vibration Region (1650-1350 cm⁻¹)

-

Aromatic C=C In-Ring Stretch (1600-1450 cm⁻¹) : Two to four medium-intensity bands appear in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.[6][9] Common absorptions are seen near 1600, 1585, 1500, and 1450 cm⁻¹.[7][8]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹) : The bending (scissoring and rocking) vibrations of the isopropyl group's C-H bonds are found here. A characteristic feature of an isopropyl group is a doublet (two peaks) of medium intensity appearing around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹, arising from the symmetric bending of the two methyl groups attached to the same carbon.

IV. Fingerprint Region (< 1350 cm⁻¹)

This region contains a wealth of complex, unique absorptions, making it a true "fingerprint" for the molecule.

-

Aromatic C-H Out-of-Plane (OOP) Bending : For an ortho-disubstituted ring with four adjacent hydrogens, a strong, characteristic absorption band is expected between 770 and 735 cm⁻¹.[10][13] This is one of the most powerful diagnostic peaks for confirming the ortho-isomeric structure.

-

C-Br Stretch : The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the 700-500 cm⁻¹ range.[13][19] Its precise location can be influenced by coupling with other vibrations.

Summary of Key Vibrational Modes

References

- 1. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 3. Synthonix, Inc > 7073-94-1 | this compound [synthonix.com]

- 4. proprep.com [proprep.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. employees.oneonta.edu [employees.oneonta.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. agilent.com [agilent.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. chemos.de [chemos.de]

- 17. researchgate.net [researchgate.net]

- 18. spectra-analysis.com [spectra-analysis.com]

- 19. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-isopropylbenzene from 2-isopropylaniline

Introduction: The Strategic Importance of 1-Bromo-2-isopropylbenzene

This compound, also known as 2-bromocumene, is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific ortho substitution pattern of the isopropyl and bromo groups provides a unique steric and electronic environment for subsequent chemical transformations. This arrangement is instrumental in directing further functionalization of the aromatic ring, making it a sought-after building block for the construction of novel molecular architectures. The synthesis of this compound is therefore a critical process for researchers and drug development professionals. The most reliable and widely employed method for this transformation is the Sandmeyer reaction, which allows for the conversion of the amino group of 2-isopropylaniline into a bromo substituent with high regioselectivity.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound from 2-isopropylaniline via the Sandmeyer reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss modern catalytic alternatives that offer improved efficiency and milder reaction conditions.

The Sandmeyer Reaction: A Mechanistic Deep Dive

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the replacement of an amino group on an aromatic ring with a variety of substituents, including halogens. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[1]

Part 1: Diazotization of 2-isopropylaniline

The first step involves the conversion of the primary amine, 2-isopropylaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[2]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.

Part 2: Copper(I)-Catalyzed Bromination

The second stage of the Sandmeyer reaction is the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a bromide source, typically copper(I) bromide (CuBr). This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) ion acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas, which is a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the desired this compound and regenerating the copper(I) catalyst.

Caption: The two-stage mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the classical Sandmeyer reaction for the synthesis of this compound. It is imperative that all steps are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-isopropylaniline | 135.21 | 13.5 g | 0.1 | --- |

| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 | --- |

| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | --- |

| Copper(I) bromide (CuBr) | 143.45 | 15.8 g | 0.11 | --- |

| Deionized water | 18.02 | As needed | --- | --- |

| Diethyl ether | 74.12 | As needed | --- | For extraction |

| Saturated sodium bicarbonate solution | --- | As needed | --- | For washing |

| Saturated sodium bisulfite solution | --- | As needed | --- | For washing |

| Brine | --- | As needed | --- | For washing |

| Anhydrous magnesium sulfate | 120.37 | As needed | --- | For drying |

Part A: Diazotization of 2-isopropylaniline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 13.5 g (0.1 mol) of 2-isopropylaniline and 40 mL of 48% hydrobromic acid.

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water in a separate beaker and cool the solution to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 2-isopropylbenzenediazonium bromide.

Part B: Sandmeyer Bromination

-

In a 500 mL beaker, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with continuous stirring. A vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, warm the reaction mixture to room temperature and then heat it to 60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude this compound will separate as a dark, oily layer.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium bisulfite solution (to remove any residual bromine), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 90-92 °C at 15 mmHg.

Caption: A streamlined workflow for the synthesis of this compound.

Modern Advancements: Catalytic Sandmeyer Bromination

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₁₁Br |

| Molar Mass | 199.09 g/mol |

| Boiling Point | 90-92 °C at 15 mmHg |

| Density | ~1.30 g/mL |

| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H), ~7.2 (m, 2H), ~7.0 (t, 1H), ~3.4 (septet, 1H), ~1.2 (d, 6H) |

| ¹³C NMR (CDCl₃, δ) | ~147, ~133, ~128, ~127, ~124, ~122, ~34, ~23 |

| Mass Spectrum (m/z) | 198/200 (M⁺, M⁺+2, bromine isotopes), 119 (M⁺ - Br) |

Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry.[4] It is of paramount importance to adhere to the following safety precautions:

-

Never isolate the diazonium salt: The diazonium salt should be prepared in situ and used immediately in the subsequent reaction.

-

Maintain low temperatures: The diazotization reaction must be kept at 0-5 °C to minimize decomposition.

-

Avoid friction and shock: Solid diazonium salts are sensitive to mechanical shock and friction.

-

Quench excess nitrous acid: After diazotization, any remaining nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.

-

Proper waste disposal: Any residual diazonium compounds should be decomposed by adding a reducing agent, such as sodium bisulfite, before disposal.

Conclusion